molecular formula C16H12Cl2N4OS B11985172 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11985172
M. Wt: 379.3 g/mol
InChI Key: QPGGTPFTUDVKFE-UFWORHAWSA-N
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Description

2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (3,4-DI-CL-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that features a benzimidazole core, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (3,4-DI-CL-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with thiol-containing reagents.

    Hydrazide Formation: The hydrazide moiety is formed by reacting the intermediate with hydrazine or its derivatives.

    Benzylidene Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkanes.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (3,4-DI-CL-BENZYLIDENE)-HYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (3,4-DI-CL-BENZYLIDENE)-HYDRAZIDE involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

  • **2-((1-BENZYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2-CL-6-F-BENZYLIDENE)ACETOHYDRAZIDE
  • **2-((1-BENZYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,6-DI-CL-BENZYLIDENE)ACETOHYDRAZIDE
  • **2-((1-BENZYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4-DI-CL-BENZYLIDENE)ACETOHYDRAZIDE

Uniqueness

2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (3,4-DI-CL-BENZYLIDENE)-HYDRAZIDE is unique due to its specific substitution pattern and the presence of both the benzimidazole and hydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H12Cl2N4OS

Molecular Weight

379.3 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12Cl2N4OS/c17-11-6-5-10(7-12(11)18)8-19-22-15(23)9-24-16-20-13-3-1-2-4-14(13)21-16/h1-8H,9H2,(H,20,21)(H,22,23)/b19-8+

InChI Key

QPGGTPFTUDVKFE-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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